2-Oxo-4-phenylbut-3-en-1-yl acetate
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Overview
Description
2-Oxo-4-phenylbut-3-en-1-yl acetate is an organic compound with a unique structure that includes a phenyl group, an enone moiety, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenylbut-3-en-1-yl acetate can be achieved through a multi-step process. One common method involves the reaction of benzylideneacetone with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenylbut-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-4-phenylbut-3-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenylbut-3-en-1-yl acetate involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-4-phenylbut-3-en-1-yl benzoate
- 2-Oxo-4-phenylbut-3-en-1-yl propionate
- 2-Oxo-4-phenylbut-3-en-1-yl butyrate
Uniqueness
2-Oxo-4-phenylbut-3-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the acetate ester makes it more reactive in nucleophilic substitution reactions compared to its analogs with different ester groups .
Properties
CAS No. |
118487-52-8 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2-oxo-4-phenylbut-3-enyl) acetate |
InChI |
InChI=1S/C12H12O3/c1-10(13)15-9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
ZJZYXQIOABWVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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